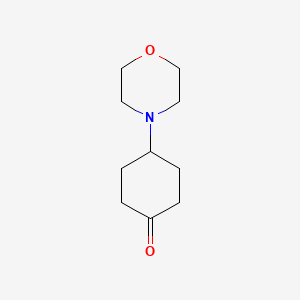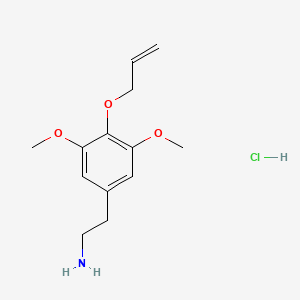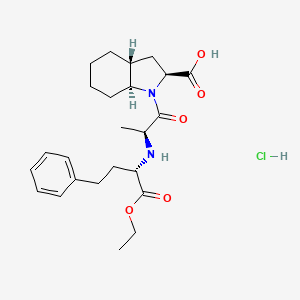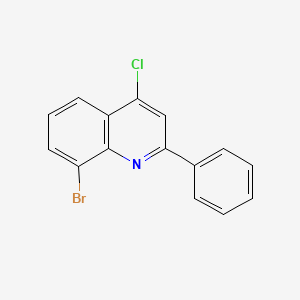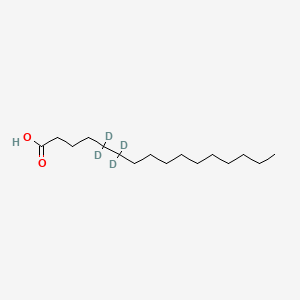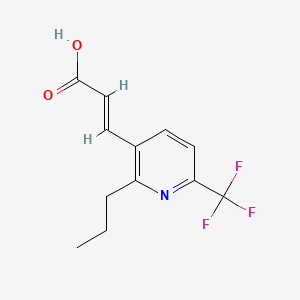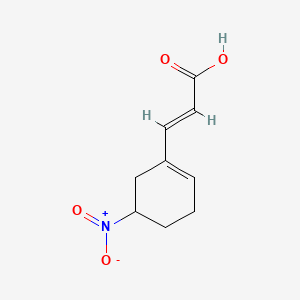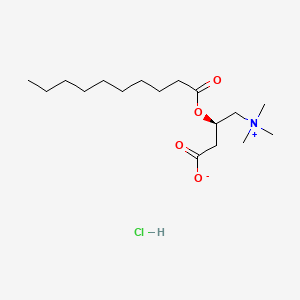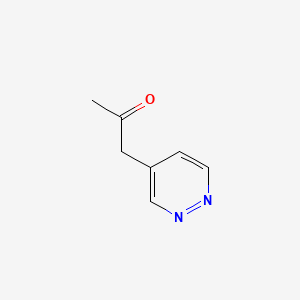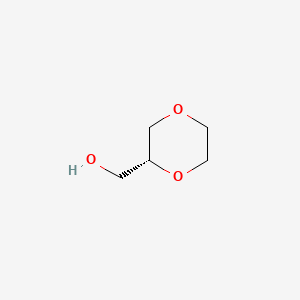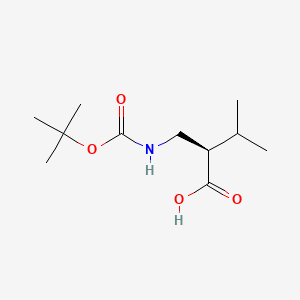
(R)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid” is a monoprotected derivative of DAP. It is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . It is also known as a tert-butyloxycarbonyl-protected amino acid .
Synthesis Analysis
The synthesis of this compound involves the use of commercially available tert-butyloxycarbonyl-protected amino acids . The synthesis process involves the neutralization of [emim][OH] with these protected amino acids . The yield of the synthesis process is reported to be 95% .Molecular Structure Analysis
The molecular weight of this compound is 242 . The 1H-NMR and 13C-NMR data provide detailed information about the molecular structure .Chemical Reactions Analysis
This compound has been used in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Physical And Chemical Properties Analysis
This compound is a white to off-white solid at room temperature . It is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .Applications De Recherche Scientifique
-
Synthetic Organic Chemistry
- The tert-butoxycarbonyl (Boc) group is widely used in synthetic organic chemistry .
- It is used for the direct introduction of the Boc group into a variety of organic compounds .
- The method involves the use of flow microreactor systems .
- The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .
-
Deprotection of the N-Boc Group
-
Selective Deprotection of the N-Boc Group
- The N-Boc group is used in a variety of structurally diverse compounds, including aliphatic, aromatic, and heterocyclic substrates .
- A mild method for the selective deprotection of the N-Boc group has been developed .
- The method involves using oxalyl chloride in methanol .
- The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .
-
Synthesis of N-Heterocycles via Sulfinimines
- Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .
- The most extensively used enantiopure tert-butanesulfinamide has emerged as the gold standard among many others over the last two decades .
- This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .
-
Synthesis of Tertiary Butyl Esters
- Tertiary butyl esters find large applications in synthetic organic chemistry .
- A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
- This method uses flow microreactor systems .
- The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .
-
Synthesis of 4-(((TERT-BUTOXYCARBONYL)AMINO)METHYL)CYCLOHEXANECARBOXYLIC ACID
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R)-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)6-12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJIQZVMCRTQQX-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CNC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid | |
CAS RN |
191664-14-9 |
Source


|
| Record name | (R)-2-[(Boc-amino)methyl]-3-methylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

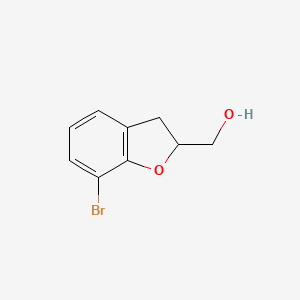
![3-[[(2R,3R,4R,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B591794.png)
